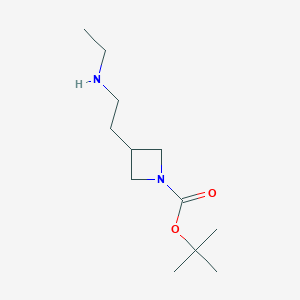![molecular formula C15H18N2O2 B13960677 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol CAS No. 769057-61-6](/img/structure/B13960677.png)
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol is a complex organic compound with a molecular formula of C15H18N2O2. It contains 37 atoms: 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a furan ring and a phenol group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol typically involves the condensation of 5-(diethylamino)-2-furaldehyde with 4-aminophenol under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol involves its interaction with molecular targets through hydrogen bonding and imine formation. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor modulation. The compound’s furan ring and phenol group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol can be compared to other similar compounds, such as:
4-[(Z)-{[5-(Hydroxymethyl)-2-furyl]methylene}amino]phenol: This compound has a hydroxymethyl group instead of a diethylamino group, which affects its chemical reactivity and applications.
4-[(Z)-{[5-(Methylamino)-2-furyl]methylene}amino]phenol: The presence of a methylamino group alters its biological activity and potential pharmaceutical uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
CAS No. |
769057-61-6 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[[5-(diethylamino)furan-2-yl]methylideneamino]phenol |
InChI |
InChI=1S/C15H18N2O2/c1-3-17(4-2)15-10-9-14(19-15)11-16-12-5-7-13(18)8-6-12/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
AGIGSHCEJYOCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


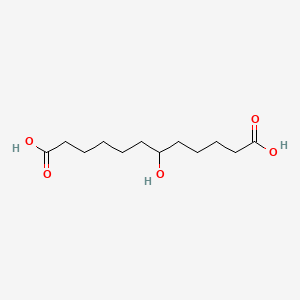
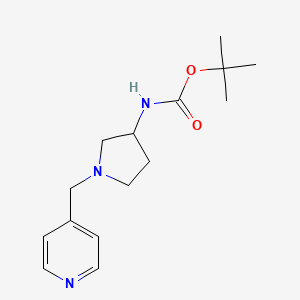
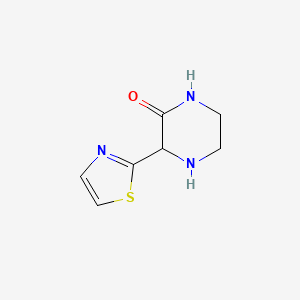
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

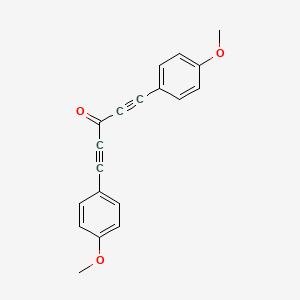
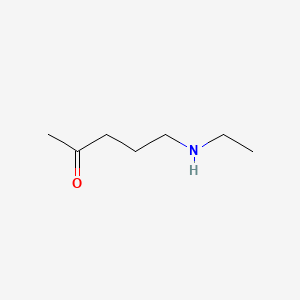
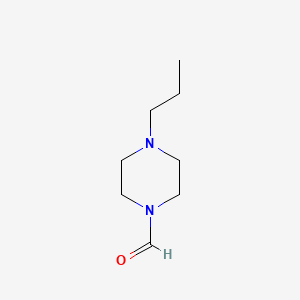
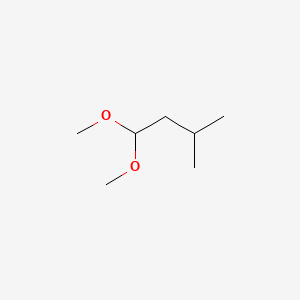
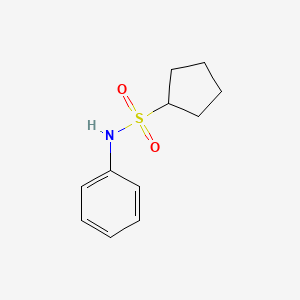
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
